molecular formula C6H5F2NO B1422638 2-(Difluoromethoxy)pyridine CAS No. 865075-07-6

2-(Difluoromethoxy)pyridine

Cat. No. B1422638
CAS RN: 865075-07-6
M. Wt: 145.11 g/mol
InChI Key: AIIPLYODDSSCIA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridine (2-DFM) is an organic compound belonging to the pyridine family. It is a colorless liquid with a molecular formula of C5H4F2NO. 2-DFM is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic reactions, as a catalyst in polymerization reactions, and as a building block in the synthesis of heterocyclic compounds.

Scientific Research Applications

Synthesis and Functionalization

  • 2-(Difluoromethoxy)pyridine and related compounds have been extensively studied for their potential in large-scale synthesis and functionalization. Manteau et al. (2010) discuss the synthesis of trifluoromethoxypyridines, providing valuable building blocks for life-sciences-oriented research, emphasizing their importance in the field of medicinal chemistry (Manteau et al., 2010).

Catalysis and Metal Complexes

  • Pyridine derivatives are crucial in catalysis and the formation of metal complexes. For instance, Matson et al. (2012) explored iron porphyrin electrocatalysts using pyridine derivatives, demonstrating their effectiveness in selective oxygen reduction (Matson et al., 2012). Similarly, Catalani et al. (2010) achieved the synthesis of a pyridine derivative, highlighting its potential for further functionalization in medicinal research (Catalani et al., 2010).

Pharmaceutical and Agrochemical Research

  • In pharmaceutical and agrochemical research, fluorinated pyridines, like 2-(Difluoromethoxy)pyridine, are significant. Fier and Hartwig (2013) presented a method for the site-selective fluorination of pyridines, which is essential for the development of compounds in medicinal research (Fier & Hartwig, 2013).

Biomedical Sensing and Spin-State Transitions

  • Pyridine derivatives have applications in biomedical sensing and understanding spin-state transitions. Halcrow (2005) discussed the synthesis of pyrazolylpyridines and their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Material Science and Photoluminescence

  • Pyridine derivatives are also explored in material science for their photoluminescent properties. Alexandropoulos et al. (2011) synthesized a new family of lanthanide clusters using a pyridine derivative, showcasing their application in material science due to their magnetic and optical properties (Alexandropoulos et al., 2011).

Mechanism of Action

Target of Action

2-(Difluoromethoxy)pyridine is a type of difluoromethyl pyridine, which has gained significant attention in medicinal and agricultural chemistry Difluoromethyl pyridines are known to interact with various enzymes through hydrogen bonding .

Mode of Action

It’s known that the difluoromethyl group (cf2h) in these compounds can serve as a bioisostere of alcohol, thiol, and amine moieties . This suggests that 2-(Difluoromethoxy)pyridine may interact with its targets in a similar manner, potentially altering the function of the target molecules.

Biochemical Pathways

One study demonstrated that 2-difluoromethylpyridine derivatives can inhibit quorum sensing activity, biofilm formation, and protease activity . These activities suggest that 2-(Difluoromethoxy)pyridine may influence bacterial communication and growth.

Pharmacokinetics

It’s known that the incorporation of fluorinated moieties into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability .

Result of Action

It’s known that difluoromethyl pyridines can modulate the biological and physiological activity of a compound . In the case of 2-difluoromethylpyridine derivatives, they showed similar or better activity compared to a known quorum sensing inhibitor in a system of Pseudomonas aeruginosa .

Action Environment

It’s known that the properties of fluorinated compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical substances .

properties

IUPAC Name

2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIPLYODDSSCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705630
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)pyridine

CAS RN

865075-07-6
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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